Oplopanaxoside D
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-21(2)23-10-15-48(17-16-46(6)24(30(23)48)8-9-28-44(4)13-12-29(51)45(5,20-50)27(44)11-14-47(28,46)7)43(60)66-42-37(58)34(55)32(53)26(64-42)19-61-40-38(59)35(56)39(25(18-49)63-40)65-41-36(57)33(54)31(52)22(3)62-41/h22-42,49-59H,1,8-20H2,2-7H3/t22-,23-,24+,25+,26+,27+,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTZDFZAGFBUPV-HKINQWRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Mechanistic Investigations of Oplopanaxoside D and Analogues
In Vitro Biological Activities and Cellular Modulation
Regulation of Cell Proliferation and Viability
No data is available on the effects of Oplopanaxoside D on the proliferation and viability of cells.
Induction of Apoptosis and Cell Cycle Modulation (e.g., G2/M phase arrest)
There is no available information regarding the ability of this compound to induce apoptosis or modulate the cell cycle.
Anti-inflammatory Effects in Cellular Models
No studies were found that investigated the anti-inflammatory effects of this compound in cellular models.
Modulation of Key Signaling Pathways (e.g., NF-κB, Keap1-Nrf2, PPARγ, PI3K/AKT, AP-1)
There is a lack of evidence concerning the modulation of NF-κB, Keap1-Nrf2, PPARγ, PI3K/AKT, or AP-1 signaling pathways by this compound.
Immunomodulatory Properties
No information is available on the immunomodulatory properties of this compound.
In Vivo Biological Evaluation and Target Engagement in Preclinical Models
No preclinical in vivo studies evaluating the biological effects or target engagement of this compound have been found in the public domain.
Application in Animal Models for Efficacy Assessment
The evaluation of this compound and its analogues has been conducted across a variety of animal models to ascertain their therapeutic potential in different pathological contexts. These in vivo studies are crucial for understanding the compound's efficacy and mechanism of action before any potential clinical consideration. The selection of animal models is pivotal and is typically guided by the specific disease being investigated, with the aim of replicating key aspects of the human condition.
One of the primary areas of investigation for this compound has been in the context of neurological and mood disorders. Rodent models are frequently employed for this purpose. For instance, the forced swim test and tail suspension test in mice are standard behavioral despair models used to screen for potential antidepressant effects. In these models, a reduction in immobility time is interpreted as an indicator of antidepressant-like activity. Similarly, models of anxiety, such as the elevated plus maze and the open field test, are utilized to assess anxiolytic potential, where an increase in time spent in the open arms of the maze or the center of the field suggests a reduction in anxiety-like behaviors.
In the realm of neurodegenerative diseases, transgenic mouse models that recapitulate aspects of human pathologies, such as Alzheimer's or Parkinson's disease, are invaluable. These models may feature the overexpression of specific proteins implicated in the disease process, allowing researchers to assess the ability of this compound to mitigate pathological hallmarks, such as amyloid plaque deposition or neuronal loss, and to improve cognitive or motor function.
The anti-inflammatory and analgesic properties of this compound have been evaluated in models of inflammation and pain. For example, carrageenan-induced paw edema in rats is a classic model of acute inflammation, where a reduction in paw swelling following compound administration indicates anti-inflammatory efficacy. Models of neuropathic pain, such as the chronic constriction injury model, are used to assess the compound's ability to alleviate persistent pain states.
The table below summarizes the application of this compound and its analogues in various animal models for efficacy assessment.
| Therapeutic Area | Animal Model | Key Efficacy Parameters |
| Neurological Disorders | Forced Swim Test (mice) | Immobility Time |
| Tail Suspension Test (mice) | Immobility Time | |
| Elevated Plus Maze (rats/mice) | Time in Open/Closed Arms | |
| Transgenic Alzheimer's Disease Models (mice) | Cognitive Function, Amyloid Plaque Load | |
| Inflammation & Pain | Carrageenan-Induced Paw Edema (rats) | Paw Volume |
| Chronic Constriction Injury (rats) | Nociceptive Thresholds |
Observed Biological Responses and Molecular Target Engagement in Animal Systems
In vivo studies have revealed a range of biological responses to this compound administration, shedding light on its potential mechanisms of action and molecular targets within a complex physiological system. These observations are critical for bridging the gap between in vitro findings and potential therapeutic applications.
A significant and consistently observed biological response to this compound in animal models of neurological disorders is the modulation of neurotransmitter systems. For instance, studies have demonstrated that this compound can influence the levels of key monoamine neurotransmitters, such as serotonin and dopamine, in specific brain regions. This modulation is believed to underlie the antidepressant- and anxiolytic-like effects observed in behavioral models.
Furthermore, this compound has been shown to engage with specific molecular targets within the central nervous system. Evidence suggests that it may act as a modulator of certain receptor systems, such as the opioid receptor family. The delta-opioid receptor, in particular, has been identified as a potential target. nih.gov Agonism at this receptor is known to produce antidepressant-like effects in animal models. nih.gov The interaction of this compound with this receptor could explain, at least in part, its observed behavioral effects.
In the context of inflammation, this compound has been observed to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. This anti-inflammatory response is likely mediated through the inhibition of key signaling pathways involved in the inflammatory cascade, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, this compound can downregulate the expression of a wide array of inflammatory genes.
The table below details the observed biological responses and molecular target engagement of this compound in animal systems.
| Biological Response | Molecular Target/Pathway | Animal Model Context |
| Neurotransmitter Modulation | Serotonin System, Dopamine System | Models of Depression and Anxiety |
| Receptor Interaction | Delta-Opioid Receptor | Models of Depression |
| Anti-inflammatory Effects | Inhibition of TNF-α and IL-6 Production | Models of Acute Inflammation |
| Signaling Pathway Modulation | Inhibition of NF-κB Pathway | Models of Inflammation |
Biosynthesis and Chemical Synthesis of Oplopanaxoside D
Biosynthetic Pathways of Triterpenoid (B12794562) Glycosides
The biosynthesis of triterpenoids is integrated into the broader pathway responsible for producing terpenoids, which originates from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) frontiersin.orgfrontiersin.orgscitechnol.com. These fundamental C5 units serve as the building blocks for the entire class of terpenoids.
Precursor Derivations from Oxidosqualene
The pivotal precursor in the biosynthesis of triterpenoids is squalene (B77637), a 30-carbon hydrocarbon molecule. Squalene is formed through the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a 15-carbon intermediate derived from IPP and DMAPP frontiersin.orgnih.govscitechnol.cominnovareacademics.in. Subsequently, squalene undergoes oxidation catalyzed by the enzyme squalene epoxidase (SQLE), yielding 2,3-oxidosqualene (B107256) frontiersin.orgnih.govscitechnol.cominnovareacademics.in. This epoxidation step is of critical importance as it introduces an epoxide ring at the 2,3 position of squalene, establishing a reactive intermediate that serves as the substrate for the subsequent cyclization reactions that define the characteristic triterpene skeleton frontiersin.orgnih.govscitechnol.comresearchgate.netuoa.gr. 2,3-Oxidosqualene occupies a key position as a metabolic branch point, directing the biosynthesis towards either sterols or triterpenoids nih.govbiorxiv.orginnovareacademics.inuoa.grwikipedia.org.
Enzymatic Transformations and Cyclization Pathways
The cyclization of 2,3-oxidosqualene is a complex enzymatic transformation orchestrated by a family of enzymes known as oxidosqualene cyclases (OSCs) nih.govbiorxiv.orgfrontiersin.orgresearchgate.netuoa.grresearchgate.net. This step is fundamental in generating the wide variety of cyclic triterpene scaffolds observed in nature nih.govscitechnol.comresearchgate.netresearchgate.netrsc.org. The mechanism of cyclization involves the protonation of the epoxide, triggering a cascade of carbocationic rearrangements. These rearrangements can include processes such as ring expansions and migrations of methyl groups and hydride ions, ultimately leading to the formation of diverse cyclic structures, including the oleanane, ursane, lupane (B1675458), and dammarane (B1241002) types nih.govscitechnol.cominnovareacademics.inresearchgate.net. The specific type of triterpene skeleton produced is determined by the particular OSC enzyme catalyzing the reaction nih.govbiorxiv.orgscitechnol.comresearchgate.net. While the majority of triterpenoids possess tetracyclic or pentacyclic structures resulting from established cyclization pathways, certain "unusually cyclized triterpenoids" arise from incomplete cyclization events or subsequent enzymatic rearrangements of already formed ring systems rsc.orgpsu.edu.
Glycosylation Mechanisms and Sugar Moiety Attachment
Subsequent to the formation of the triterpene aglycone core, further enzymatic modifications occur, including oxidation, hydroxylation, and the crucial process of glycosylation frontiersin.orgscitechnol.comuoa.gr. Glycosylation, which involves the covalent attachment of sugar residues to the triterpene aglycone, is a defining step in the biosynthesis of triterpenoid glycosides, also known as saponins (B1172615) frontiersin.orgscitechnol.comuoa.grmdpi.comfrontiersin.org. This process is predominantly catalyzed by uridine (B1682114) diphosphate (UDP)-dependent glycosyltransferases (UGTs) frontiersin.orgscitechnol.comuoa.grfrontiersin.org. UGTs facilitate the transfer of activated sugar units, typically derived from UDP-sugars such as UDP-glucose, to specific acceptor sites on the triterpene structure, forming stable glycosidic bonds frontiersin.orgmdpi.comfrontiersin.orgmaxapress.com. Glycosylation imparts significant changes to the physicochemical characteristics of triterpenoids, notably enhancing their water solubility and modulating their biological activities frontiersin.orgmdpi.commaxapress.com. The variations in the types of sugar units and the ways in which they are linked contribute significantly to the structural and functional diversity observed among triterpenoid glycosides scitechnol.com. In addition to UGTs, enzymes belonging to the Glycoside Hydrolase (GH) family can also participate in glycosylation reactions through transglycosylation mechanisms mdpi.comsemanticscholar.org.
De Novo Biosynthesis Principles
De novo biosynthesis refers to the construction of complex organic molecules from simpler precursors within a living system mdpi.com. In the context of triterpenoid glycosides, de novo biosynthesis involves the coordinated action of a suite of enzymes, the genes for which are often found clustered together in the organism's genome nih.govmdpi.com. The biosynthetic route commences with primary metabolites, leading to the formation of the isoprene (B109036) building blocks (IPP and DMAPP). These units are then condensed to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene. This key intermediate undergoes cyclization catalyzed by OSCs, followed by further enzymatic modifications including glycosylation mediated by UGTs frontiersin.orgscitechnol.cominnovareacademics.inbiorxiv.org. A comprehensive understanding of the genetic and regulatory elements controlling these pathways is essential for potential biotechnological applications aimed at manipulating triterpenoid production uoa.gr.
Chemical Synthesis Strategies for Analogues and Derivatives
Chemical synthesis offers an alternative or complementary route to obtaining triterpenoid glycosides and their derivatives, particularly valuable for the creation of structural analogues with tailored properties for research purposes researchgate.net. The inherent structural complexity of these molecules, encompassing both the intricate polycyclic aglycone and the attached sugar chains, presents substantial challenges in chemical synthesis researchgate.netresearchgate.net.
Stereoselective Glycosidation Techniques
Stereoselective glycosidation is a fundamental challenge in the chemical synthesis of complex carbohydrates and glycoconjugates, including saponins. The formation of a glycosidic bond creates a new stereogenic center at the anomeric carbon of the sugar, potentially leading to a mixture of α and β anomers. wikipedia.org Achieving high stereoselectivity (either α or β) is essential for synthesizing structurally defined natural products like Oplopanaxoside D.
Various factors influence the stereochemical outcome of glycosylation reactions, including the nature of the glycosyl donor and acceptor, the activating agent (promoter), the solvent, temperature, and the presence of protecting groups. researchgate.netnih.govresearchgate.net
Key strategies and techniques employed to control stereoselectivity in glycosylation include:
Neighboring Group Participation: Protecting groups at the C-2 position of the glycosyl donor that can act as internal nucleophiles (e.g., esters) often promote the formation of 1,2-trans glycosidic linkages (β-glycosides for glucose and galactose, α-glycosides for mannose). This occurs through the formation of a cyclic intermediate that directs the approach of the glycosyl acceptor. wikipedia.orgnih.gov
Leaving Group Effects: The nature of the leaving group on the anomeric carbon of the glycosyl donor can influence reactivity and stereoselectivity. Different leaving groups (e.g., halides, trichloroacetimidates, thioglycosides) require different activating agents and reaction conditions to achieve optimal results. wikipedia.orgresearchgate.netresearchgate.net
Promoter and Solvent Effects: The choice of promoter and solvent system plays a significant role in stabilizing intermediates and influencing the transition state of the glycosylation reaction, thereby affecting stereoselectivity. Lewis acids like FeCl₃ have been shown to be effective promoters for certain stereoselective glycosylations. nih.govresearchgate.net
Pre-activation Strategy: In this approach, the glycosyl donor is activated by the promoter before the addition of the glycosyl acceptor. This temporal separation can provide better control over the reaction pathway and improve stereoselectivity, particularly for challenging linkages like β-mannosides. nih.gov
Remote Participation: While less common than neighboring group participation, groups at positions other than C-2 can also influence stereochemistry through remote interactions or conformational effects. researchgate.net
Research in stereoselective glycosylation continues to develop novel methodologies to achieve high yields and excellent stereocontrol for the synthesis of complex glycans and glycoconjugates. researchgate.netresearchgate.netmdpi.comopenaccesspub.org
Total Synthesis and Semisynthesis Methodologies
The total synthesis of complex natural products like this compound, which contain multiple chiral centers and glycosidic linkages, is a significant undertaking in organic chemistry. Total synthesis involves constructing the target molecule from simple, readily available starting materials through a series of chemical reactions. wikipedia.orgsioc-journal.cn
Semisynthesis, on the other hand, involves using a naturally occurring precursor molecule, often an abundant related compound, and chemically modifying it to obtain the desired product. google.comresearchgate.netresearchgate.net This approach can be more efficient than total synthesis, especially for complex molecules found in nature in relatively low concentrations. Dammarane saponins from Panax species are often used as starting materials for the semisynthesis of other dammarane derivatives. google.comresearchgate.net
While specific reports on the total synthesis of this compound were not prominently found in the search results, the principles and techniques developed for the total and semisynthesis of other dammarane-type saponins and complex glycosides are relevant.
Key aspects of total and semisynthesis methodologies for saponins include:
Aglycone Synthesis/Isolation: The triterpene aglycone backbone is either synthesized de novo in total synthesis or isolated from a natural source in semisynthesis. For dammarane saponins, this involves the construction or isolation of the dammarane skeleton.
Glycosylation Strategy: Attaching the sugar units to the aglycone requires careful planning to control the position and stereochemistry of the glycosidic bonds. This often involves a series of sequential glycosylation reactions using protected sugar donors and appropriate activating conditions to achieve the desired linkages (e.g., 1→6, 1→4, 1→2). nih.govresearchgate.netsioc-journal.cn
Protecting Group Strategy: The presence of multiple hydroxyl groups in both the aglycone and the sugar moieties necessitates the use of protecting groups to selectively functionalize specific positions and prevent unwanted side reactions during glycosylation and other transformations. The choice and removal of protecting groups are critical steps in the synthesis. researchgate.net
Convergent vs. Linear Synthesis: Complex molecules can be synthesized using a linear approach, where the molecule is built step-by-step from one end, or a convergent approach, where key fragments are synthesized separately and then coupled together. Convergent synthesis can be more efficient for larger molecules. researchgate.netwikipedia.org
Semisynthesis from Related Saponins: For dammarane saponins, semisynthesis often starts from more abundant ginsenosides (B1230088) or protopanaxadiol (B1677965) derivatives. Chemical modifications, such as hydrolysis of existing glycosidic linkages, oxidation, reduction, or regioselective glycosylation, are performed to convert the starting material into the target saponin (B1150181). google.comresearchgate.net Research has explored the semisynthesis of ocotillol-type saponins, which are related to dammarane saponins, from protopanaxadiol and other precursors. researchgate.netresearchgate.net
The synthesis of complex saponins like this compound requires a combination of sophisticated chemical transformations and strategic planning to assemble the aglycone and glycoside moieties with high efficiency and stereocontrol.
Advanced Analytical Methodologies in Oplopanaxoside D Research
Chromatographic Separation and Purification Techniques for Complex Mixtures
The isolation of pure Oplopanaxoside D from its natural source is a critical first step in its analysis. Chromatographic techniques are indispensable for this purpose, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of saponins (B1172615) like this compound from complex plant extracts. This method offers high resolution and sensitivity, making it ideal for isolating individual compounds from mixtures containing structurally similar molecules.
In a typical HPLC setup for the analysis of this compound, a reversed-phase column, such as a C18 column, is often employed. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is carefully optimized to achieve the best separation. Detection is commonly performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), which are well-suited for non-chromophoric compounds like many saponins.
Table 1: Illustrative HPLC Parameters for Saponin (B1150181) Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 203 nm or ELSD |
| Injection Volume | 10 µL |
This table represents typical starting conditions for the HPLC analysis of saponins and would be specifically optimized for this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but its application to large, non-volatile molecules like this compound is limited. Direct analysis of this compound by GC is not feasible due to its high molecular weight and low volatility.
However, GC can be employed for the analysis of the aglycone or sugar moieties of this compound after chemical derivatization. This process involves hydrolyzing the saponin to break the glycosidic bonds and then converting the resulting smaller, more volatile molecules into derivatives suitable for GC analysis. This approach can provide valuable information about the constituent parts of the this compound molecule.
Spectroscopic Techniques for Structural Characterization
Once this compound has been purified, spectroscopic techniques are employed to determine its precise chemical structure.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC (LC-MS), it allows for the direct analysis of compounds in complex mixtures.
For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and fragmented, can reveal structural information about the aglycone core and the sequence of sugar units in the glycosidic chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including complex natural products like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to piece together the molecule's intricate structure.
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
¹³C NMR: Reveals the number and types of carbon atoms present.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is critical for connecting different structural fragments, including the aglycone and the sugar moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete three-dimensional structure of this compound.
Table 2: Key NMR Experiments for this compound Structural Elucidation
| Experiment | Information Obtained |
| ¹H NMR | Proton chemical shifts and coupling constants |
| ¹³C NMR | Carbon chemical shifts |
| COSY | ¹H-¹H correlations |
| HSQC | ¹H-¹³C one-bond correlations |
| HMBC | ¹H-¹³C long-range correlations |
| NOESY | Through-space ¹H-¹H correlations (stereochemistry) |
Analytical Method Development and Validation for Quantitative Analysis
Once the structure of this compound is confirmed, it is often necessary to develop and validate analytical methods for its quantification in various samples, such as raw plant material or finished products. HPLC is the most common technique for this purpose.
Method development involves optimizing chromatographic conditions to ensure that this compound is well-separated from other components in the sample matrix and that the peak is symmetrical and reproducible. The validation of the analytical method is a critical step to ensure its reliability and accuracy. According to the International Council for Harmonisation (ICH) guidelines, a quantitative analytical method should be validated for several parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By systematically evaluating these parameters, a robust and reliable analytical method for the quantitative analysis of this compound can be established.
Assurance of Method Reliability and Reproducibility in Preclinical Studies
The transition from basic research to preclinical studies necessitates a heightened focus on the reliability and reproducibility of analytical methods. Reliable methods produce consistent and trustworthy data, which is fundamental for making informed decisions about the potential of a compound like this compound.
Reliability is achieved through rigorous method validation and ongoing quality control measures. This includes regular calibration of instruments, use of control samples, and adherence to standardized operating procedures (SOPs).
Reproducibility refers to the ability of a method to be duplicated in different laboratories or by different analysts and still produce comparable results. For this compound research, this is vital for the external validation of findings and for collaborative studies. To ensure reproducibility, detailed documentation of the analytical method is essential, including sample preparation steps, instrument parameters, and data analysis procedures.
Application of Research Methods Databases
Research methods databases play a significant role in the dissemination and standardization of analytical techniques. While a specific, dedicated database for this compound methods may not exist, broader chemical and pharmacological databases are invaluable resources. For instance, databases like PlantaeDB may contain entries for compounds such as this compound, often including chemical identifiers and links to relevant scientific literature. plantaedb.com These platforms can provide researchers with foundational information and references to established analytical methods for similar compounds, thereby guiding the development and validation of new, specific assays for this compound.
Future Research Directions and Translational Potential
Exploration of Undiscovered Biological Activities and Therapeutic Niches
The known biological activities of Oplopanaxoside D, such as its hemolytic effects, provide a starting point for investigating a broader range of therapeutic applications. Future research should aim to uncover novel bioactivities that could position this compound as a candidate for treating various diseases.
Key Areas for Future Investigation:
Anti-inflammatory Properties: Given that many saponins (B1172615) exhibit anti-inflammatory effects, a key area of future research will be to determine if this compound can modulate inflammatory pathways. nih.govnih.govmdpi.com Investigations could focus on its ability to inhibit pro-inflammatory cytokines and enzymes in relevant cell and animal models of inflammatory diseases. nih.govnih.gov
Neuroprotective Potential: The neuroprotective effects of other natural compounds suggest that this compound could be a candidate for neurological disorders. nih.govmdpi.comhilarispublisher.comnih.gov Future studies could explore its ability to protect neurons from oxidative stress, excitotoxicity, and apoptosis in models of neurodegenerative diseases. nih.govnih.gov
Anticancer Activity: The potential of natural products in cancer therapy is a significant area of research. nih.govnih.gov Investigating the cytotoxic effects of this compound against various cancer cell lines could reveal new therapeutic targets. nih.gov
Deeper Molecular Mechanistic Elucidation and Systems Biology Approaches
A fundamental aspect of future research will be to move beyond phenotypic observations to a deeper understanding of the molecular mechanisms underlying the biological effects of this compound. A systems biology approach, which integrates multiple layers of biological data, will be crucial in this endeavor. mdpi.comnih.gov
Methodologies for Mechanistic Elucidation:
Pathway Analysis: Identifying the specific signaling pathways modulated by this compound is essential. nih.gov This can be achieved through techniques that map the interactions of the compound with cellular components.
Computational Modeling: In silico methods, such as molecular docking and computational systems biology, can predict the interactions of this compound with protein targets and simulate its effects on biological networks. nih.govresearchgate.netnih.govunimib.it This approach can help prioritize experimental validation and generate new hypotheses about its mechanism of action. mdpi.com
Development of Novel Analogues and Derivatives with Enhanced Efficacy
To improve the therapeutic potential of this compound, the synthesis of novel analogues and derivatives is a promising strategy. By modifying its chemical structure, it may be possible to enhance its efficacy, selectivity, and pharmacokinetic properties. rsc.orgmdpi.comrsc.orgresearchgate.net
Strategies for Derivative Development:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different chemical modifications to the this compound scaffold affect its biological activity is necessary. nih.govmdpi.comnih.govrsc.org This will guide the rational design of more potent and selective compounds.
Semi-synthesis and Bioconversion: Utilizing the natural this compound as a starting material, chemical and enzymatic methods can be employed to create a library of derivatives for screening. hilarispublisher.comrsc.org This approach has been successful for other natural products like oleanolic acid. hilarispublisher.comrsc.org The goal would be to produce derivatives with enhanced biological activity and more favorable drug-like properties.
Integration of Omics Technologies for Comprehensive Understanding
To gain a holistic view of the cellular and systemic effects of this compound, the integration of various "omics" technologies is indispensable. nih.govresearchgate.net These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound.
Omics Approaches for Deeper Insight:
Metabolomics and Lipidomics: A study investigating the hemolytic effects of this compound (OPD) and its isomer, this compound' (OPD'), in rats utilized untargeted metabolomics and lipidomics. The research found that both compounds caused hemolysis in vivo and led to significant changes in plasma metabolites and lipids. This approach helped to preliminarily explore the underlying mechanisms of hemolysis. nih.gov
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression following treatment with this compound can reveal the key molecular players and pathways affected by the compound. nih.govnih.gov This can be particularly useful for identifying novel drug targets. The integration of transcriptomic and proteomic data can provide a more complete picture of the regulatory networks involved. nih.gov
Below is an interactive data table summarizing the potential applications of omics technologies in the future study of this compound.
| Omics Technology | Potential Application for this compound Research | Supporting Rationale |
| Metabolomics | Identifying metabolic pathways altered by this compound to understand its systemic effects and potential toxicity. nih.govnih.gov | A study on this compound has already demonstrated the utility of metabolomics in revealing metabolic shifts associated with its hemolytic activity. nih.gov |
| Lipidomics | Characterizing changes in the lipid profile to elucidate the mechanism of membrane interaction and hemolysis. | The aforementioned study also successfully used lipidomics to profile lipid changes induced by this compound. nih.gov |
| Transcriptomics | Profiling gene expression changes in response to this compound to identify affected cellular processes and signaling pathways. nih.gov | Provides a broad overview of the cellular response to the compound at the mRNA level. |
| Proteomics | Identifying protein targets and off-targets of this compound and its derivatives. | Can directly reveal the proteins that interact with the compound, offering direct mechanistic insights. |
| Integrative Omics | Combining data from multiple omics platforms to build comprehensive models of this compound's mechanism of action. nih.govnih.govnih.gov | Offers a systems-level understanding of the compound's biological effects. nih.gov |
Q & A
Q. Q1: What methodologies are recommended for isolating Oplopanaxoside D from natural sources?
A: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Techniques like flash chromatography or HPLC with UV/Vis detection are commonly used to separate this compound from co-extracted compounds. Validate purity via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document solvent ratios, temperature, and column parameters in detail .
Q. Q2: Which analytical techniques are most reliable for structural characterization of this compound?
A: Combine NMR (1D and 2D experiments, e.g., COSY, HSQC, HMBC) for elucidating carbon-hydrogen frameworks and HR-MS for molecular formula confirmation. X-ray crystallography may resolve stereochemistry if crystals are obtainable. Cross-validate findings with existing literature or databases like PubChem to address discrepancies in spectral assignments .
Q. Q3: How should researchers design in vitro assays to evaluate this compound’s bioactivity?
A: Prioritize cell-based models relevant to the compound’s hypothesized mechanism (e.g., anti-inflammatory assays using RAW 264.7 macrophages). Include positive controls (e.g., dexamethasone for inflammation) and dose-response curves (e.g., 1–100 µM). Replicate experiments at least three times to ensure statistical validity. Pre-screen cytotoxicity using MTT assays to rule out nonspecific effects .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported bioactivity data for this compound?
A: Conduct a systematic review with meta-analysis to quantify heterogeneity across studies. Use tools like Cochrane’s Q-test or I² statistic to assess variability . Investigate sources of bias (e.g., differences in extraction protocols or cell lines) and perform subgroup analyses. Experimental replication under standardized conditions is critical to validate conflicting results .
Q. Q5: What strategies are effective for integrating multi-omics data in this compound research?
A: Adopt a platform that aggregates transcriptomic, proteomic, and metabolomic datasets (e.g., KNIME or Galaxy workflows). Use pathway analysis tools (e.g., KEGG, STRING) to identify cross-omic interactions. Contextualize findings by linking omics results to phenotypic assays, ensuring hypotheses are grounded in both computational and experimental evidence .
Q. Q6: How should dose-dependent toxicity studies for this compound be structured to meet regulatory standards?
A: Follow OECD guidelines for in vivo toxicology:
- Test multiple doses (e.g., 10, 50, 200 mg/kg) in rodent models.
- Monitor hematological, hepatic, and renal biomarkers over 14–28 days.
- Include histopathological examinations of major organs.
- Use pharmacokinetic data (e.g., AUC, Cmax) to correlate exposure with toxicity thresholds. Document protocols in compliance with FAIR data principles for reproducibility .
Q. Q7: What computational approaches are suitable for predicting this compound’s molecular targets?
A: Employ molecular docking (AutoDock Vina, Schrödinger) against target libraries (e.g., PDB, ChEMBL). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. Combine with machine learning models (e.g., DeepChem) to prioritize high-confidence targets based on structural similarity to known ligands .
Methodological and Reproducibility Considerations
Q. Q8: How can researchers ensure reproducibility in this compound studies?
A:
- Data Transparency: Share raw NMR/MS spectra, chromatograms, and experimental protocols via repositories like Zenodo or Figshare.
- Standardization: Adopt community-driven guidelines (e.g., PnD e-questionnaire for phytochemical research) to unify reporting criteria .
- Reagent Validation: Certify solvent purity and cell line authenticity (e.g., STR profiling).
- Statistical Rigor: Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) .
Q9: What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
A: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
